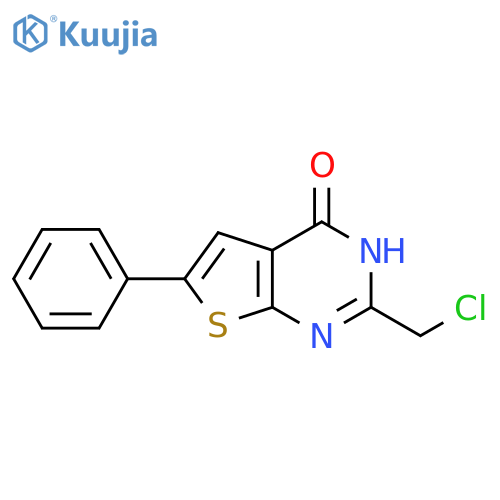Cas no 852218-16-7 (2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one)

852218-16-7 structure
商品名:2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one
CAS番号:852218-16-7
MF:C13H9ClN2OS
メガワット:276.741360425949
MDL:MFCD01850756
CID:2625496
PubChem ID:4962115
2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one
- 2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one
- G62682
- SR-01000066325
- 852218-16-7
- 2-(chloromethyl)-6-phenyl-3H,4H-thieno(2,3-d)pyrimidin-4-one
- 2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- BBL009914
- 2-(chloromethyl)-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- SMR000594842
- EN300-12878
- MLS001174293
- STK711085
- VS-02251
- SR-01000066325-1
- Z55164287
- 2-(Chloromethyl)-6-phenylthieno(2,3-d)pyrimidin-4(1H)-one
- CS-0232799
- 2-(chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- AKOS005137373
- MFCD01850756
- DTXSID301195778
- 863-631-8
-
- MDL: MFCD01850756
- インチ: InChI=1S/C13H9ClN2OS/c14-7-11-15-12(17)9-6-10(18-13(9)16-11)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16,17)
- InChIKey: XIZLGTMVTXLUGC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 276.0124118Da
- どういたいしつりょう: 276.0124118Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12878-0.25g |
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 95.0% | 0.25g |
$64.0 | 2025-02-21 | |
| Enamine | EN300-12878-1.0g |
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 95.0% | 1.0g |
$130.0 | 2025-02-21 | |
| Enamine | EN300-12878-5.0g |
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 95.0% | 5.0g |
$320.0 | 2025-02-21 | |
| OTAVAchemicals | 1216099-1G |
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 95% | 1G |
$300 | 2023-06-25 | |
| Aaron | AR00IEA5-1g |
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 95% | 1g |
$204.00 | 2025-02-28 | |
| 1PlusChem | 1P00IE1T-1g |
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 95% | 1g |
$180.00 | 2025-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303469-50mg |
2-(Chloromethyl)-6-phenyl-3h,4h-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 97% | 50mg |
¥1317.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303469-10g |
2-(Chloromethyl)-6-phenyl-3h,4h-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 97% | 10g |
¥16077.00 | 2024-07-28 | |
| A2B Chem LLC | AI57217-5g |
2-(Chloromethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one |
852218-16-7 | 95% | 5g |
$372.00 | 2024-04-19 | |
| Enamine | EN300-12878-100mg |
2-(chloromethyl)-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
852218-16-7 | 95.0% | 100mg |
$45.0 | 2023-10-01 |
2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
852218-16-7 (2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:852218-16-7)2-(Chloromethyl)-6-phenylthieno2,3-dpyrimidin-4(3H)-one

清らかである:99%
はかる:5g
価格 ($):467